![molecular formula C17H12ClFN2S B2427884 5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine CAS No. 344281-72-7](/img/structure/B2427884.png)
5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine is a useful research compound. Its molecular formula is C17H12ClFN2S and its molecular weight is 330.81. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antitumor and Antibacterial Agents
- Inhibition of Thymidylate Synthase: Novel pyrimidine derivatives, including those with a structure similar to 5-(4-Chlorophenyl)-2-[(4-fluorobenzyl)sulfanyl]pyrimidine, have been synthesized as potential inhibitors of thymidylate synthase, an enzyme crucial in DNA synthesis. These compounds, by inhibiting this enzyme, exhibit potential as antitumor and antibacterial agents (Gangjee et al., 1996).
Synthesis of Heterocyclic Compounds
- Synthesis of Sulfanyl Pyrimidin-4(3H)-one Derivatives: Pyrimidine derivatives, closely related to this compound, have been synthesized, displaying a wide spectrum of biological activities. These include antimicrobial, antiviral, anticancer, antidepressive, anti-inflammatory, and anticoagulant properties (Bassyouni & Fathalla, 2013).
Crystal Structure Analysis
- Fungicide Characterization: The crystal structure of compounds structurally similar to this compound has been analyzed to understand its properties as a pyrimidine fungicide. This study contributes to the understanding of how the compound’s structure influences its function (Kang et al., 2015).
Anti-inflammatory and Antinociceptive Activities
- Synthesis for Medical Use: Similar pyrimidine derivatives have been synthesized and evaluated for anti-inflammatory and antinociceptive activities. These compounds have potential uses in medical treatments, particularly in pain management and inflammation reduction (Alam et al., 2010).
Biological Activity Studies
- Larvicidal Activity: Pyrimidine derivatives with structural similarities have been synthesized and tested for larvicidal activity. This research shows the potential of such compounds in controlling larval populations of various species, highlighting an application in pest control (Gorle et al., 2016).
Cytotoxic Activity Analysis
- Novel Derivative Synthesis for Cytotoxicity Testing: New 4-thiopyrimidine derivatives have been synthesized and tested for cytotoxic activity against various cell lines. This research provides insights into the development of new compounds for potential cancer therapies (Stolarczyk et al., 2018).
Antibacterial Applications
- Synthesis of Trimethoprim Derivatives: The synthesis of 2,4-diamino-5-benzylpyrimidines, closely related to the compound , has been explored for creating new antibacterial agents, including trimethoprim derivatives. This area of research is significant in the development of new antibiotics (Stuart et al., 1983).
Properties
IUPAC Name |
5-(4-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClFN2S/c18-15-5-3-13(4-6-15)14-9-20-17(21-10-14)22-11-12-1-7-16(19)8-2-12/h1-10H,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGFCIZDYDJLTRS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC2=NC=C(C=N2)C3=CC=C(C=C3)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carbonyl)-2H-chromen-2-one](/img/structure/B2427802.png)
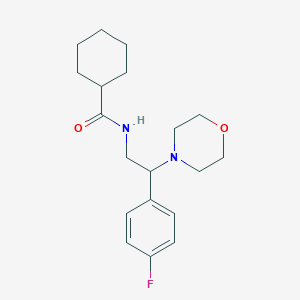


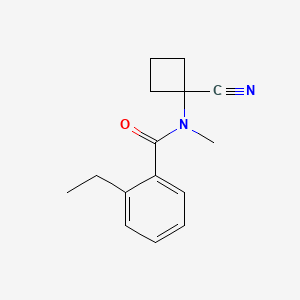
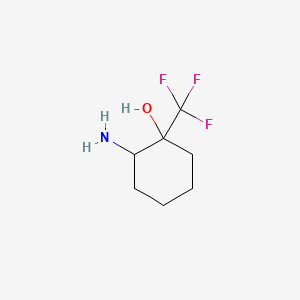
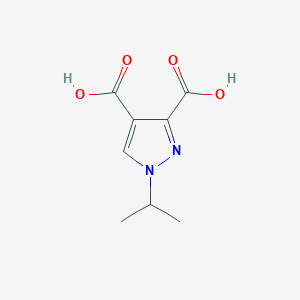
![(Z)-4-[2-(furan-2-ylmethylcarbamothioyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B2427811.png)

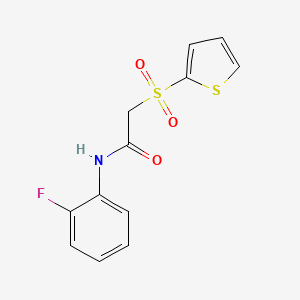
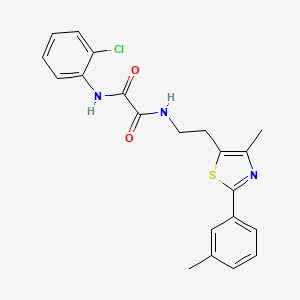
![3-benzyl-7-((4-phenylbutan-2-yl)amino)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2427819.png)

![3-[[5-[2-(4,6-Dimethyl-2-methylsulfanylpyrimidin-5-yl)ethyl]-1,2,4-oxadiazol-3-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2427824.png)
